Cas no 13176-46-0 (Ethyl 4-bromoacetoacetate)
Ethyl 4-bromoacetoacetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-bromo-3-oxobutanoate
- 4-Bromo-3-oxo-butyric acid ethyl ester
- 4-Bromo-3-oxo-butyric acid methyl ester
- Ethyl 4-bromoacetoacetate
- 4-broMo ethyl acetoacetate
- 4-BroMoacetoacetic acid ethyl ester
- 4-Bromo-3-oxobutanoic acid Et ester
- ethyl 4-bromo-3-oxobutyrate
- Butanoic acid, 4-bromo-3-oxo-, ethyl ester
- ethyl gamma-bromoacetoacetate
- MGDWUTQKXCZNAJ-UHFFFAOYSA-N
- ethyl-4-brom-3-oxobutanoat
- ethyl bromoacetoacetate
- ethyl-4-bromoacetoacetate
- Ethyl4-Bromo-3-oxobutanoate
- ethyl alpha-bromoacetylacetate
- KSC174Q1R
- Jsp001920
- Ethyl 4-bromo-3-oxobutanoate #
- s244
- 4-bromo-acetoacetic acid ethyl ester
- AM807438
- GS-3300
- 4-bromo-3-ketobutyric acid ethyl ester
- DTXSID20341720
- 13176-46-0
- Ethyl 4-bromo-3-oxo-butanoate
- J-514755
- SY031005
- SCHEMBL97404
- AC-184
- AKOS005169867
- EN300-110505
- MFCD07783015
- CS-W001152
- FT-0600488
- DB-007491
-
- MDL: MFCD07783015
- Inchi: 1S/C6H9BrO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3
- InChI Key: MGDWUTQKXCZNAJ-UHFFFAOYSA-N
- SMILES: BrCC(CC(=O)OCC)=O
Computed Properties
- Exact Mass: 207.97400
- Monoisotopic Mass: 207.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 43.4
Experimental Properties
- Color/Form: No data available
- Density: 1.511
- Melting Point: No data available
- Boiling Point: 231.6 ºC
- Flash Point: 93.9±20.4 °C
- Refractive Index: 1.46
- PSA: 43.37000
- LogP: 0.90360
Ethyl 4-bromoacetoacetate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
Ethyl 4-bromoacetoacetate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl 4-bromoacetoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VD855-1g |
Ethyl 4-bromoacetoacetate |
13176-46-0 | 90% | 1g |
130.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VD855-250mg |
Ethyl 4-bromoacetoacetate |
13176-46-0 | 90% | 250mg |
50CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VD855-5g |
Ethyl 4-bromoacetoacetate |
13176-46-0 | 90% | 5g |
567.0CNY | 2021-07-14 | |
| TRC | E900590-250mg |
Ethyl 4-Bromoacetoacetate |
13176-46-0 | 250mg |
$ 75.00 | 2023-09-07 | ||
| TRC | E900590-1g |
Ethyl 4-Bromoacetoacetate |
13176-46-0 | 1g |
$ 92.00 | 2023-09-07 | ||
| TRC | E900590-5g |
Ethyl 4-Bromoacetoacetate |
13176-46-0 | 5g |
$ 265.00 | 2023-09-07 | ||
| Chemenu | CM367504-5g |
Ethyl 4-bromo-3-oxobutanoate |
13176-46-0 | 95%+ | 5g |
$54 | 2023-02-02 | |
| Chemenu | CM367504-10g |
Ethyl 4-bromo-3-oxobutanoate |
13176-46-0 | 95%+ | 10g |
$102 | 2023-02-02 | |
| Chemenu | CM367504-25g |
Ethyl 4-bromo-3-oxobutanoate |
13176-46-0 | 95%+ | 25g |
$224 | 2023-02-02 | |
| Chemenu | CM367504-100g |
Ethyl 4-bromo-3-oxobutanoate |
13176-46-0 | 95%+ | 100g |
$819 | 2023-02-02 |
Ethyl 4-bromoacetoacetate Suppliers
Ethyl 4-bromoacetoacetate Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on Ethyl 4-bromoacetoacetate
Ethyl 4-bromoacetoacetate (CAS No. 13176-46-0): A Versatile Compound in Pharmaceutical and Chemical Research
Ethyl 4-bromoacetoacetate (CAS No. 13176-46-0) is a significant compound in the field of pharmaceutical and chemical research, known for its unique chemical structure and versatile applications. This compound is a brominated derivative of acetoacetate, which belongs to the class of β-keto esters. Its molecular formula is C7H9BrO3, and it has a molecular weight of approximately 227.05 g/mol. The compound is characterized by its reactivity and ability to participate in various chemical reactions, making it an essential building block in the synthesis of more complex molecules.
The chemical structure of Ethyl 4-bromoacetoacetate consists of an ethyl ester group, a bromine atom, and a β-keto group. The presence of the bromine atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions. The β-keto group, on the other hand, provides opportunities for further functionalization through condensation reactions, such as the formation of enolates and subsequent reactions with electrophiles.
In recent years, Ethyl 4-bromoacetoacetate has gained significant attention in the pharmaceutical industry due to its potential applications in drug discovery and development. One notable area of research involves its use as a precursor in the synthesis of anti-inflammatory agents. Studies have shown that compounds derived from Ethyl 4-bromoacetoacetate can exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases such as arthritis and asthma.
Another area where Ethyl 4-bromoacetoacetate has shown promise is in the development of antimicrobial agents. Research has demonstrated that derivatives of this compound can effectively inhibit the growth of various bacteria and fungi, potentially leading to new treatments for infectious diseases. The ability to modify the structure of Ethyl 4-bromoacetoacetate through chemical synthesis allows for the creation of compounds with enhanced antimicrobial activity and reduced toxicity.
Beyond its pharmaceutical applications, Ethyl 4-bromoacetoacetate is also used in the synthesis of polymer materials. Its reactivity and functional groups make it suitable for polymerization reactions, leading to the formation of polymers with unique properties such as high thermal stability and mechanical strength. These polymers find applications in various industries, including electronics, automotive, and construction.
In addition to its synthetic utility, Ethyl 4-bromoacetoacetate has been studied for its role in biological systems. Research has shown that this compound can be metabolized by certain enzymes, leading to the formation of biologically active metabolites. For example, studies have demonstrated that Ethyl 4-bromoacetoacetate can be converted into acetyl-CoA, a key intermediate in cellular metabolism. This property makes it an interesting compound for studying metabolic pathways and their regulation.
The safety and handling of Ethyl 4-bromoacetoacetate are important considerations in both laboratory and industrial settings. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from incompatible materials.
In conclusion, Ethyl 4-bromoacetoacetate (CAS No. 13176-46-0) is a versatile compound with a wide range of applications in pharmaceutical and chemical research. Its unique chemical structure and reactivity make it an essential building block in the synthesis of complex molecules with diverse biological activities. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in modern scientific endeavors.
13176-46-0 (Ethyl 4-bromoacetoacetate) Related Products
- 17790-81-7(Butanoic acid,4-bromo-3-oxo-, methyl ester)
- 20206-80-8(BROMOACETOPROPYLACETATE)
- 74530-57-7(Butanoic acid, 4-bromo-3-oxo-, 1,1-dimethylethyl ester)
- 36187-69-6(Ethyl 4-Bromo-3-oxopentanoate)
- 40529-35-9(Butanoic acid,4-bromo-3-oxo-, 1-methylheptyl ester, (+)-)
- 22509-90-6(Butanoic acid, 4-bromo-3-oxo-, 1-methylheptyl ester)
- 88593-98-0(Butanoic acid, 3-oxo-, 3-bromopropyl ester)
- 89102-40-9(2-Decanone, 10-(acetyloxy)-1-bromo-)
- 134969-44-1(Butanoic acid, 4-bromo-3-oxo-, 1-methylethyl ester)
- 14594-25-3(Ethyl 5-bromo-4-oxopentanoate)